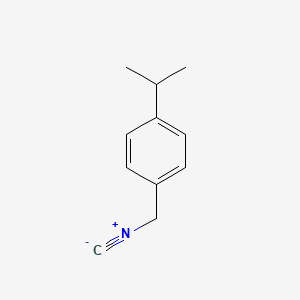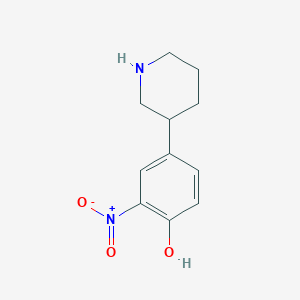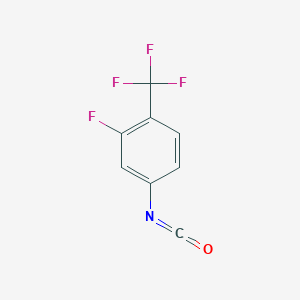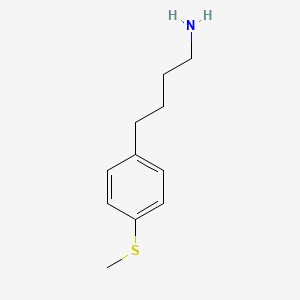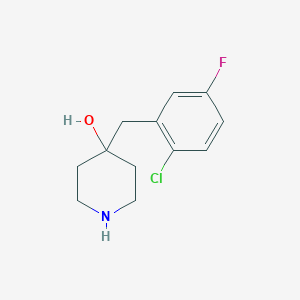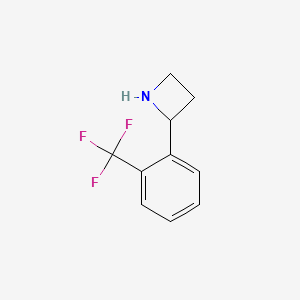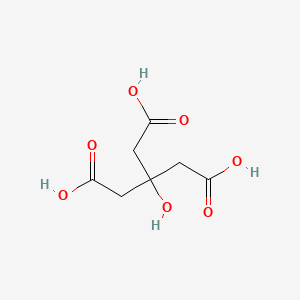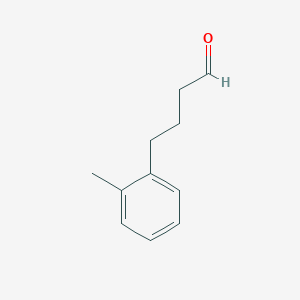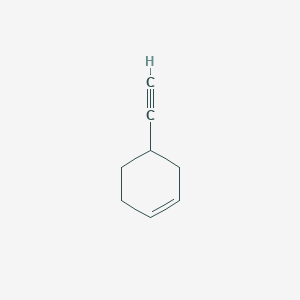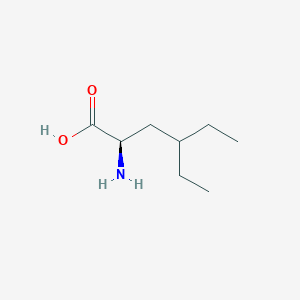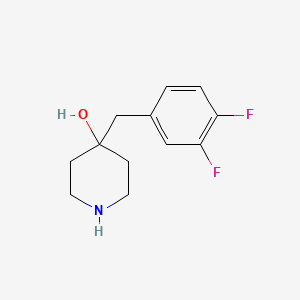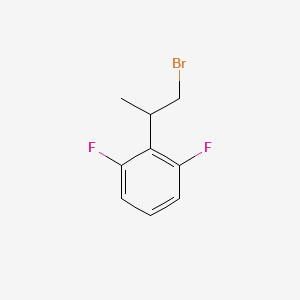
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene typically involves the bromination of 1,3-difluorobenzene followed by the introduction of the propyl group. One common method is:
Bromination: 1,3-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene can be substituted by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The propyl group can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-propyl-1,3-difluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 2-(1-Hydroxypropan-2-yl)-1,3-difluorobenzene.
Oxidation: 2-(1-Propanoic acid)-1,3-difluorobenzene.
Reduction: 2-Propyl-1,3-difluorobenzene.
科学研究应用
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Probes: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine:
Pharmaceuticals: Potential precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
Material Science: Used in the development of new materials with unique properties such as fluorinated polymers.
作用机制
The mechanism by which 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene exerts its effects is largely dependent on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propyl group is oxidized to form various functional groups, altering the compound’s reactivity and properties.
相似化合物的比较
2-Bromo-1,3-difluorobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.
2-(1-Bromopropan-2-yl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
1,3-Difluorobenzene: Lacks both the bromine and propyl groups, making it a simpler compound with fewer applications.
Uniqueness: 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H9BrF2 |
|---|---|
分子量 |
235.07 g/mol |
IUPAC 名称 |
2-(1-bromopropan-2-yl)-1,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)9-7(11)3-2-4-8(9)12/h2-4,6H,5H2,1H3 |
InChI 键 |
NRXYRBXBKSXMLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)C1=C(C=CC=C1F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
